

Technical Monograph: N-(3-nitrobenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(3-nitrobenzyl)cyclohexanamine

CAS No.: 59507-50-5

Cat. No.: B187430

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Definitive Identification, Synthetic Protocols, and Application Profiles

Executive Summary

N-(3-nitrobenzyl)cyclohexanamine is a pivotal secondary amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles (benzimidazoles, quinoxalines) and ferroptosis inhibitors. Its structural utility lies in the orthogonality of its functional groups: the secondary amine serves as a nucleophilic handle for acylation or alkylation, while the nitro group acts as a "masked" aniline, ready for reduction and subsequent cyclization.

This guide provides the definitive registry data, a self-validating synthesis protocol avoiding common over-alkylation pitfalls, and a mechanistic breakdown of its utility in drug discovery.

Chemical Identity & Registry

Precise identification is critical as positional isomers (2-nitro and 4-nitro) possess distinct reactivity profiles.

Parameter	Data
Chemical Name	N-(3-nitrobenzyl)cyclohexanamine
IUPAC Name	N-[(3-nitrophenyl)methyl]cyclohexanamine
CAS Number (HBr Salt)	1609396-61-3 (Commercially dominant form)
CAS Number (Free Base)	Not widely indexed; typically generated in situ or isolated as an oil.
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂
Molecular Weight	234.30 g/mol
SMILES	[O-]c1cccc(CNC2CCCCC2)c1
InChI Key	DLZXLCHQWOZGSE-UHFFFAOYSA-N (Analogous base structure)
Appearance	Viscous yellow oil (Free base) / Off-white solid (HBr salt)



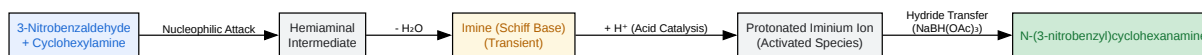
Critical Note on CAS: The free base is frequently synthesized and used immediately without registration. For procurement, search for the Hydrobromide salt (CAS 1609396-61-3) or synthesize de novo using the protocol below.

Synthetic Pathway: Selective Reductive Amination

Direct alkylation of cyclohexylamine with 3-nitrobenzyl halides often leads to over-alkylation (tertiary amine formation). The industry-standard approach is Reductive Amination using Sodium Triacetoxyborohydride (STAB), which ensures mono-alkylation selectivity and tolerates the nitro group.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, followed by irreversible hydride transfer.



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Figure 1: Mechanistic flow of the reductive amination. The choice of reducing agent is critical to prevent reduction of the nitro group.

Validated Experimental Protocol

Objective: Synthesis of **N-(3-nitrobenzyl)cyclohexanamine** (Free Base). Scale: 10 mmol

Reagents:

- 3-Nitrobenzaldehyde (1.51 g, 10 mmol)
- Cyclohexylamine (1.19 g, 12 mmol, 1.2 eq)
- Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)
- Acetic Acid (glacial, catalytic, 1-2 drops)

Step-by-Step Methodology:

- **Imine Formation:** In a dry round-bottom flask, dissolve 3-nitrobenzaldehyde in DCM (30 mL). Add cyclohexylamine and catalytic acetic acid. Stir at room temperature for 30–60 minutes under nitrogen. Checkpoint: Formation of the imine is often indicated by a slight color change or cloudiness.
- **Reduction:** Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Note: STAB is preferred over NaBH₄ because it is less basic and less likely to reduce the nitro group or the aldehyde directly.

- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes). The aldehyde spot ($R_f \sim 0.6$) should disappear; the amine product will be a polar spot ($R_f \sim 0.2-0.3$).
- **Quench:** Quench carefully with saturated aqueous NaHCO_3 (20 mL). Stir for 15 minutes until gas evolution ceases.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
- **Purification:** Dry combined organics over Na_2SO_4 , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
- **Yield Expectation:** 85–95% as a pale yellow oil.

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these standard parameters.

Technique	Diagnostic Signal	Structural Assignment
^1H NMR (400 MHz, CDCl_3)	δ 8.20 (s, 1H), 8.08 (d, 1H)	Aromatic protons ortho to Nitro group (deshielded).
δ 3.90 (s, 2H)	Benzylic $-\text{CH}_2\text{-N}$ protons.	
δ 2.45 (m, 1H)	Methine proton on cyclohexyl ring ($-\text{N-CH}<$).	
δ 1.00 – 1.90 (m, 10H)	Cyclohexyl methylene protons.	
IR Spectroscopy	1530 cm^{-1} , 1350 cm^{-1}	N-O stretch (Nitro group).
$3300\text{--}3400\text{ cm}^{-1}$	N-H stretch (Secondary amine).	
Mass Spectrometry	$m/z = 235.1$ $[\text{M}+\text{H}]^+$	Protonated molecular ion.

Applications in Drug Development

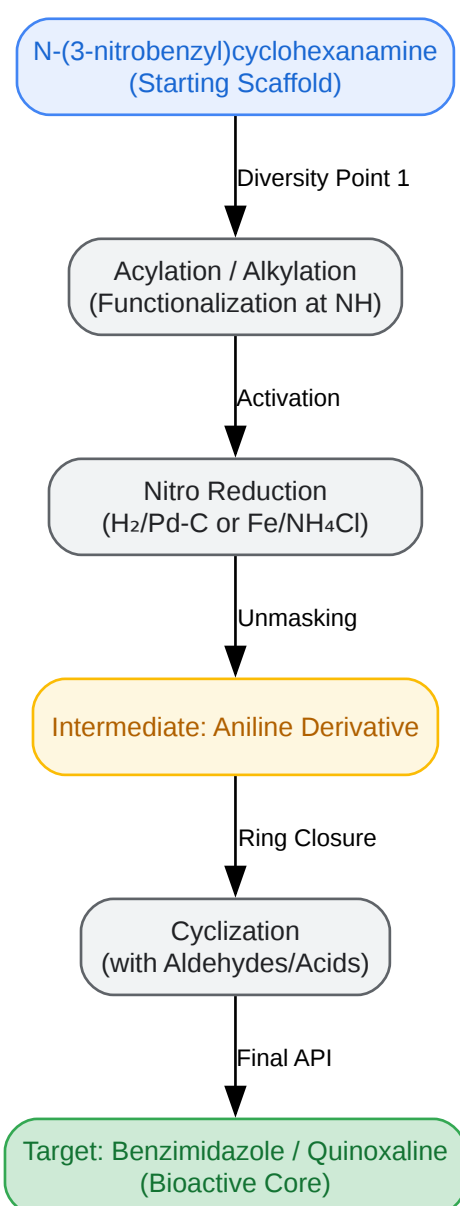
This compound is rarely the final API; it is a high-value scaffold.

Ferroptosis Inhibition Pathway

Recent research utilizes this scaffold to synthesize oxazole-based ferroptosis inhibitors. The cyclohexyl group improves metabolic stability compared to linear alkyl chains, while the nitro group allows for late-stage diversification.

Benzimidazole Synthesis Workflow

The "Nitro-Reduction-Cyclization" strategy is a standard workflow where this amine is used to create benzimidazoles.



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Figure 2: The strategic utility of the scaffold in heterocyclic synthesis.

Safety & Handling

- Nitro Compounds: While 3-nitrobenzyl derivatives are generally stable, they should be treated as potential energetic materials if heated under confinement. Avoid strong bases which can cause exothermic decomposition.
- Amine Toxicity: Cyclohexylamines are corrosive and skin irritants. Wear nitrile gloves and work in a fume hood.
- Storage: Store the free base under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation (N-oxide formation). The HBr salt is stable at room temperature.

References

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Sources

- 1. N-(2-nitrobenzyl)cyclohexanamine | C₁₃H₁₈N₂O₂ | CID 792696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Monograph: N-(3-nitrobenzyl)cyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine>]

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